A Technical Guide to 1-Bromo-2-phenylpropane (CAS: 1459-00-3)
A Technical Guide to 1-Bromo-2-phenylpropane (CAS: 1459-00-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, reactivity, and safety information for 1-Bromo-2-phenylpropane, CAS number 1459-00-3. The information is curated for professionals in chemical research and development, with a focus on structured data, and illustrative workflows.
Introduction
1-Bromo-2-phenylpropane (C₉H₁₁Br) is an organic compound classified as an alkyl halide.[1] Structurally, it features a bromine atom attached to the first carbon of a propane (B168953) chain, with a phenyl group substituted on the second carbon.[2] This colorless to pale yellow liquid is recognized for its utility as a reagent and intermediate in organic synthesis.[1][2] Its primary application lies in the introduction of the 2-phenylpropyl moiety into various molecules, making it a valuable building block in the synthesis of more complex compounds, including pharmaceuticals.[2][3] For instance, it serves as an intermediate in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic Fentanyl.[3]
Physicochemical and Spectroscopic Data
The fundamental physical and chemical properties of 1-Bromo-2-phenylpropane are summarized below. These values are essential for experimental design, process scale-up, and safety assessments.
Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1459-00-3 | [1][4][5] |
| Molecular Formula | C₉H₁₁Br | [1][4][6] |
| Molecular Weight | 199.09 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Boiling Point | 202.5 °C @ 760 mmHg | [8] |
| 107-109 °C @ 16 mmHg | [7] | |
| Density | 1.314 g/mL | [8] |
| 1.291 g/mL @ 25 °C | [7] | |
| Vapor Pressure | 0.825 mmHg @ 25 °C | [8] |
| Flash Point | 105.6 °C | [8] |
| Refractive Index (n²⁰/D) | 1.545 | [7] |
| Solubility | Insoluble or slightly soluble in water; Soluble in organic solvents. | [1][2] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and purity confirmation of 1-Bromo-2-phenylpropane.
| Spectroscopic Data | Description | Source(s) |
| ¹H and ¹³C NMR | Predicted spectra are available. Experimental data is not provided in the search results. | [2] |
| Infrared (IR) Spectroscopy | FTIR spectra from a neat capillary cell are available. | [4] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available. | [2] |
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.2 ppm), the methine proton (CH-Ph), the methylene (B1212753) protons (CH₂-Br), and the methyl protons (CH₃). The splitting patterns would follow the n+1 rule, providing connectivity information.
-
¹³C NMR: The carbon NMR spectrum should display unique resonances for the non-equivalent carbons in the phenyl ring, as well as for the three carbons of the propyl chain.
-
IR Spectrum: The infrared spectrum would characteristically exhibit C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹). A key feature would be the C-Br stretching absorption, typically found in the fingerprint region (~500-750 cm⁻¹).[9]
-
Mass Spectrum: The mass spectrum would likely show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of the bromine radical (•Br) to form a stable secondary benzylic carbocation.
Reactivity and Applications
1-Bromo-2-phenylpropane is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds.
It is noted as a rate enhancement agent, capable of increasing the speed of certain chemical reactions.[6] Its most significant application is in the synthesis of pharmaceutical compounds and other biologically active molecules.[2]
Caption: General reaction pathway for 1-Bromo-2-phenylpropane.
Representative Experimental Protocol: Synthesis
While a specific, detailed protocol for the synthesis of 1-Bromo-2-phenylpropane was not found in the provided search results, a representative procedure can be outlined based on standard organic chemistry methodology. A common route would involve the bromination of the corresponding alcohol, 2-phenyl-1-propanol (B72363), using an agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Objective: To synthesize 1-Bromo-2-phenylpropane from 2-phenyl-1-propanol.
Materials:
-
2-phenyl-1-propanol
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Separatory funnel
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-phenyl-1-propanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0 °C.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃, typically 1/3 molar equivalent) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for a specified time (monitored by TLC or GC) to ensure completion.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C and cautiously quench it by the slow addition of water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., diethyl ether) two to three times.
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1-Bromo-2-phenylpropane.
Caption: Representative workflow for the synthesis of 1-Bromo-2-phenylpropane.
Safety and Handling
1-Bromo-2-phenylpropane is a hazardous chemical that requires careful handling to minimize exposure and risk.
GHS Hazard Classification
| Category | Details | Source(s) |
| Pictogram(s) | [4][8] | |
| Signal Word | Danger | [2][4][8] |
| Hazard Statements | H302: Harmful if swallowed. | [2][4][8] |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [2][4][8] | |
| H315: Causes skin irritation. | [4][6] | |
| H319: Causes serious eye irritation. | [4][6] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][8] |
| P264: Wash skin thoroughly after handling. | [2][8] | |
| P280: Wear protective gloves/eye protection/face protection. | [10] | |
| P284: In case of inadequate ventilation wear respiratory protection. | [2][8] | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][8] | |
| P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor. | [2] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Avoid contact with skin and eyes and prevent inhalation of vapors.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials, heat, and sources of ignition.[8]
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10]
Conclusion
1-Bromo-2-phenylpropane is a key chemical intermediate with established applications in synthetic organic chemistry, particularly for pharmaceutical development. A thorough understanding of its physicochemical properties, reactivity, and hazards is paramount for its safe and effective use in a research and development setting. The data and protocols outlined in this guide serve as a foundational resource for scientists working with this compound.
References
- 1. CAS 1459-00-3: 1-Bromo-2-phenylpropane | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-BROMO-2-PHENYLPROPANE | 1459-00-3 [chemicalbook.com]
- 4. 1-Bromo-2-phenylpropane | C9H11Br | CID 97813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Bromo-2-phenylpropane | 1459-00-3 | BAA45900 | Biosynth [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. assets.thermofisher.com [assets.thermofisher.com]
